molecular formula C10H17NO2 B2687188 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one CAS No. 1909348-10-2

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one

Cat. No. B2687188
M. Wt: 183.251
InChI Key: XOFNZNBZYRSZLQ-UHFFFAOYSA-N
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Description

“3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one” is a chemical compound with the CAS Number: 1864998-37-7 . Its IUPAC name is 3-isopropyl-2-azaspiro[3.5]nonan-1-one . The compound has a molecular weight of 181.28 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H19NO/c1-8(2)9-11(10(13)12-9)6-4-3-5-7-11/h8-9H,3-7H2,1-2H3,(H,12,13) . This provides a standardized representation of the compound’s molecular structure.

Scientific Research Applications

Synthetic Chemistry Applications

Spiro compounds, such as the ones related to 3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one, have been a focus of synthetic chemistry due to their presence in natural or synthetic products with significant biological activities. The development of synthetic approaches to these spiroaminals is crucial due to their challenging targets for chemical synthesis and their potential applications in various fields (Sinibaldi & Canet, 2008). Furthermore, novel synthetic methodologies, such as one-pot synthesis involving Mn(III)-based oxidation, have been employed to synthesize spiro compounds with high yields, showcasing the adaptability of synthetic strategies to produce structurally complex spiro frameworks (Huynh, Nguyen, & Nishino, 2017).

Drug Development Applications

Spiro compounds have also been investigated for their antiviral and antimicrobial properties. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory effects against human coronavirus, pointing to the potential of spiro compounds in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). Additionally, spiroheterocyclic pyrylium salts related to spiro compounds have been explored for their antimicrobial activities, indicating the versatility of spiro frameworks in designing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Biological Activity and Therapeutic Potential

The diverse biological activities associated with spiro compounds underline their importance in therapeutic applications. The anticonvulsant, antihypertensive, and antibacterial activities observed in various spiro derivatives underscore their potential as leads for the development of new therapeutic agents targeting a range of diseases and conditions (Obniska, Kamiński, & Tatarczyńska, 2006); (Caroon et al., 1981); (Odagiri et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has shown promise in the treatment of solid tumors, particularly those with a KRAS G12C mutation . Further optimization of the lead compound led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes . This compound showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model . This suggests potential future directions in oncology research and drug development.

properties

IUPAC Name

1-propan-2-yl-7-oxa-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNZNBZYRSZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCOCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one

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